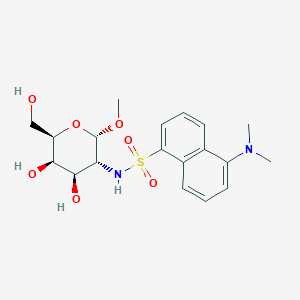

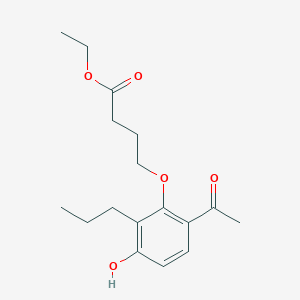

![molecular formula C14H20N2O6 B127288 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol CAS No. 112935-92-9](/img/structure/B127288.png)

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

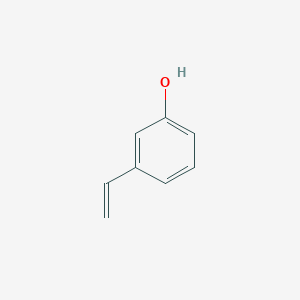

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is a chemical compound with the CAS number 112935-92-9 . It is available for purchase as a high-quality reference material .

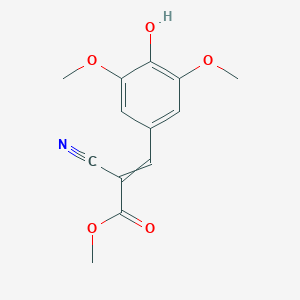

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamates (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol . The molecule contains a total of 42 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .Applications De Recherche Scientifique

Enantiomer Separation and Cholinesterase Interaction

Gažić et al. (2006) studied the enantiomers of bambuterol, focusing on their separation and interaction with human cholinesterase. They achieved effective separation using chiral HPLC columns and discovered that both enantiomers inhibited all studied butyrylcholinesterase (BChE) variants. Notably, the rate of inhibition by the (R)-enantiomer was significantly faster than the (S)-enantiomer across various BChE variants. This study highlights the stereoselective interaction of bambuterol enantiomers with cholinesterases, suggesting potential implications in therapeutic applications where cholinesterase activity is a factor (Gažić et al., 2006).

Enantiomeric Pharmacodynamic Differences

Wu et al. (2016) developed an enantioseparation method for rac-bambuterol and examined the pharmacodynamic differences between its enantiomers in animal models. They discovered that (R)-bambuterol exhibited potent inhibition of histamine-induced asthma reactions, while (S)-bambuterol showed no such effect. However, both enantiomers increased heart rates in beagles, indicating a need to consider the cardiac effects of bambuterol enantiomers in therapeutic use (Wu et al., 2016).

Molecular Recognition in Complex Media

Liang et al. (2017) synthesized a molecularly imprinted phloroglucinol-formaldehyde-melamine resin (MIPFMR) for selective recognition of bambuterol in urine. This study showcased the potential of molecularly imprinted polymers in selectively isolating and recognizing specific compounds in complex biological matrices, which can be crucial for therapeutic monitoring and pharmacokinetic studies (Liang et al., 2017).

Inhibition of Butyrylcholinesterase and Alzheimer's Disease

Wu et al. (2017) designed bambuterol analogues as inhibitors of butyrylcholinesterase, a strategy aimed at treating Alzheimer's disease. They found that certain bambuterol derivatives effectively inhibited butyrylcholinesterase with fewer cardiac effects and enhanced blood-brain barrier permeability compared to bambuterol. This research suggests the potential of bambuterol analogues in Alzheimer's therapy (Wu et al., 2017).

Propriétés

IUPAC Name |

[3-(1,2-dihydroxyethyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBUKWDZAQWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552836 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol | |

CAS RN |

112935-92-9 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5W7RF5AQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.